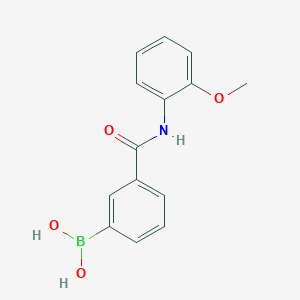

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVYOHCBRLCUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182604 | |

| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-21-5 | |

| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Medicinal Chemistry and Synthetic Utility

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound featuring two key pharmacophores: a phenylboronic acid and an N-aryl amide. The boronic acid moiety is of immense interest in drug development and organic synthesis. As a versatile functional group, it serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2] Furthermore, the electrophilic nature of the boron atom allows for reversible covalent interactions with diols, a characteristic leveraged in the design of sensors and enzyme inhibitors.[3] The N-(2-methoxyphenyl)benzamide portion of the molecule provides a rigid, well-defined scaffold that can participate in hydrogen bonding and other non-covalent interactions, making it a valuable structural motif for probing biological targets.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, followed by a detailed discussion of the analytical techniques required for its thorough characterization and quality control. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and reproducible for researchers in synthetic chemistry and drug discovery.

Proposed Synthesis: Amide Bond Formation

The most direct and reliable route to the target compound is through a standard amide coupling reaction. This strategy involves the activation of the carboxylic acid group of 3-Carboxyphenylboronic acid and its subsequent reaction with the amine group of 2-Methoxyaniline. This method is preferred due to its high efficiency, mild reaction conditions, and broad functional group tolerance.

Synthetic Workflow

The coupling is facilitated by a carbodiimide activating agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is crucial for suppressing side reactions, such as the formation of an unreactive N-acylurea byproduct, and minimizing racemization if chiral centers were present.[4][5][6]

Caption: Proposed synthesis workflow via EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol

Materials:

-

3-Carboxyphenylboronic acid (1.0 eq)

-

2-Methoxyaniline (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Carboxyphenylboronic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

-

Add 2-Methoxyaniline (1.05 eq), HOBt (1.2 eq), and EDC-HCl (1.2 eq) to the solution.

-

Cool the flask in an ice bath (0 °C) and slowly add DIPEA (3.0 eq) dropwise. The base is essential to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the reaction.[7]

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Structural Characterization

Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Molecular Structure

Caption: Structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄BNO₄ |

| Molecular Weight | 271.08 g/mol |

| Appearance | White to off-white solid (expected) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| CAS Number | Not yet assigned |

Spectroscopic and Chromatographic Data

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Resonances:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~10.2 Singlet 1H Amide NH ~8.2 Singlet 2H Boronic acid B(OH ₂) ~8.1 Singlet 1H Ar-H (proton between boronic acid and amide) ~7.9 Doublet 1H Ar-H (ortho to amide on boronic acid ring) ~7.8 Doublet 1H Ar-H (ortho to boronic acid on boronic acid ring) ~7.5 Triplet 1H Ar-H (meta to both groups on boronic acid ring) ~7.2-7.0 Multiplet 4H Ar-H (protons on methoxyphenyl ring) | ~3.9 | Singlet | 3H | Methoxy O-CH ₃ |

-

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton.

-

Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled spectrum.

-

Expected Resonances:

Chemical Shift (δ, ppm) Assignment ~165 Amide C =O ~150-120 Aromatic C -H and C -q ~135 Aromatic C -B (often broad or unobserved) ~115-110 Aromatic C -H (methoxyphenyl ring) | ~56 | Methoxy O-C H₃ |

-

-

¹¹B NMR Spectroscopy: This confirms the presence and electronic state of the boron atom.[7]

-

Protocol: Use the same sample. Acquire a proton-decoupled spectrum.

-

Expected Resonance: A broad singlet is expected in the range of δ 28-30 ppm , characteristic of a trigonal planar arylboronic acid.

-

3.3.2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the compound.

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecular ion [M+H]⁺.

-

Calculated m/z for [C₁₄H₁₅BNO₄]⁺: 272.1089

-

Observed m/z: Should be within 5 ppm of the calculated value.

-

3.3.3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.

-

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Functional Group 3400-3200 (broad) O-H stretch Boronic acid ~3300 (sharp) N-H stretch Amide ~1660 C=O stretch (Amide I) Amide ~1540 N-H bend (Amide II) Amide 1380-1320 B-O stretch Boronic acid | ~1250 | C-O stretch | Aryl ether |

3.3.4. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound. Analysis of boronic acids can be challenging due to their potential for dehydration or degradation on the column.

-

Protocol: A reversed-phase method is recommended.

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Expected Result: A pure sample should exhibit a single major peak. The retention time can be used for quality control across different batches.

Applications in Research and Development

This compound is a valuable intermediate for further chemical synthesis.

-

Suzuki-Miyaura Coupling: The boronic acid functionality can be readily coupled with a wide range of aryl or vinyl halides to construct complex biaryl structures, which are prevalent in pharmaceuticals.[1]

-

Bioisostere for Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids and can form unique interactions with biological targets.[3]

-

Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against protein targets, particularly serine proteases, where the boron atom can form a covalent but reversible bond with a catalytic serine residue.

Safety Information

Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

References

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

-

Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

-

Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

-

Sperandio, O., et al. (2018). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved from [Link]

-

Supporting Information for an article. (n.d.). Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2539. Available at: [Link]

-

PubChem. (n.d.). N-(3-Acetyl-4-methoxyphenyl)benzamide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). ResearchGate. Available at: [Link]

-

N-(diisopropylphosphanyl)benzamide. (n.d.). MDPI. Available at: [Link]

-

PubChem. (n.d.). N-Allylbenzamide. Retrieved from [Link]

-

Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. Journal of Medicinal Chemistry. Available at: [Link]

-

A solvent-free procedure for the formation of amides without exclusion of air and moisture is described. (n.d.). PubMed. Available at: [Link]

-

Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. (2015). ResearchGate. Available at: [Link]

-

Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Available at: [Link]

-

Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. Available at: [Link]

-

Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. (n.d.). Semantic Scholar. Available at: [Link]

-

Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PubMed. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PubMed. Available at: [Link]

-

Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. Available at: [Link]

Sources

- 1. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach | MDPI [mdpi.com]

- 2. Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

An In-depth Technical Guide to (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Molecule of Interest in Drug Discovery

Introduction

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a specialized organic compound that holds significant promise for researchers and scientists in the field of drug development. Its unique chemical architecture, featuring a phenylboronic acid core appended with a methoxy-substituted carbamoyl linkage, positions it as a versatile building block for creating novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, potential synthesis strategies, and foreseeable applications, offering a technical resource for professionals engaged in medicinal chemistry and pharmaceutical research. Due to the compound's novelty, this guide synthesizes data from structurally related molecules to project its chemical behavior and characteristics, providing a robust starting point for further investigation.

Molecular Structure and Key Features

The structure of this compound is characterized by three primary functional groups: the boronic acid moiety, a central phenyl ring, and a (2-methoxyphenyl)carbamoyl side chain. The boronic acid group is a known pharmacophore, capable of forming reversible covalent bonds with diols present in biological molecules like sugars and proteins. The carbamoyl linkage introduces hydrogen bonding capabilities, while the 2-methoxyphenyl group provides steric and electronic features that can be fine-tuned to modulate binding affinity and selectivity for a biological target.

Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data |

| Molecular Formula | C₁₄H₁₄BNO₄ | Derived from the chemical structure. |

| Molecular Weight | 271.08 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Phenylboronic acids are typically white to light yellow crystalline solids.[3][5] |

| Melting Point | 180-200 °C (decomposes) | The melting point is likely to be higher than 3-methoxyphenylboronic acid (160-163 °C) due to the larger molecular size and potential for intermolecular hydrogen bonding from the carbamoyl group.[1] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol) | The boronic acid moiety confers some water solubility, while the aromatic rings decrease it. Solubility in polar organic solvents is expected to be good, similar to other boronic acids.[1][3] |

| pKa | ~8.5 | The pKa of the boronic acid group is influenced by the substituents on the phenyl ring. The electron-withdrawing nature of the carbamoyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8).[4] |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), the N-H proton of the carbamoyl group (a broad singlet), and the B(OH)₂ protons (a broad singlet that is exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carbamoyl group, and the carbon attached to the boron atom.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and B-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route is outlined below:

Caption: A potential synthetic workflow for the target compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-aminophenylboronic acid in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), an equimolar amount of 2-methoxyphenyl isocyanate is added dropwise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Reactivity and Stability

Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[4] Therefore, this compound should be stored in a cool, dry place. The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong oxidizing agents. The boronic acid moiety can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, making it a valuable intermediate in organic synthesis.[6]

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive candidate for various applications in drug discovery.

Caption: Potential applications of the target compound in biomedical research.

-

Enzyme Inhibition: The boronic acid can act as a transition-state analog inhibitor for certain proteases and other enzymes. The substituents on the phenyl rings can be modified to achieve high affinity and selectivity for the target enzyme's active site.

-

Sugar Sensing: The ability of boronic acids to bind with diols makes this compound a potential candidate for developing sensors for glucose and other biologically important sugars.[5]

-

Chemical Probes: The molecule can serve as a scaffold for the development of chemical probes to study biological processes. The boronic acid can be used to target specific proteins, while the rest of the molecule can be functionalized with reporter groups such as fluorophores or affinity tags.

Conclusion

This compound is a molecule with significant potential in the realm of medicinal chemistry and drug discovery. While direct experimental data is currently limited, this in-depth guide, based on the established properties of structurally related compounds, provides a solid foundation for researchers and scientists. Its unique combination of a reactive boronic acid moiety and a tunable substituted carbamoyl side chain offers a versatile platform for the design and synthesis of novel therapeutic agents and research tools. Further experimental investigation into this promising compound is warranted to fully elucidate its properties and unlock its therapeutic potential.

References

-

PubChem. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

Sources

- 1. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 2. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Novel Synthesis Routes for Substituted Phenylboronic Acids

<

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Phenylboronic Acids in Modern Chemistry

Substituted phenylboronic acids and their ester derivatives are foundational pillars in contemporary organic synthesis, materials science, and medicinal chemistry.[1][2] Their prominence stems significantly from their critical role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forging carbon-carbon bonds.[3][4][5][6] This reaction is instrumental in synthesizing biaryl motifs, which are privileged structures found in a vast array of pharmaceuticals, natural products, and advanced functional materials.[5][7]

Beyond cross-coupling, the unique ability of boronic acids to form reversible covalent complexes with diols makes them invaluable for developing chemical sensors, particularly for carbohydrates, and for therapeutic applications.[1][8][9][10] Given their widespread importance, the development of efficient, scalable, and functional-group-tolerant methods for their synthesis is a continuous and vital area of research. This guide provides an in-depth exploration of both classical and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Part 1: Classical Synthesis via Organometallic Reagents

The traditional and still widely practiced approach to phenylboronic acids involves the reaction of organometallic reagents—primarily Grignard or organolithium species—with an electrophilic boron source, typically a trialkyl borate.[11]

Synthesis from Grignard Reagents

Mechanism & Rationale: This method hinges on the formation of a phenylmagnesium halide (a Grignard reagent) from an aryl halide (usually a bromide or iodide) and magnesium metal. This highly nucleophilic organometallic species then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester intermediate is subsequently hydrolyzed under acidic conditions to yield the final phenylboronic acid. The choice of borate ester can influence reaction rates and yields; for instance, triisopropyl borate is often favored to minimize the formation of over-addition byproducts due to its steric bulk.

The reaction is typically performed at very low temperatures (e.g., -78 °C) to control the high reactivity of the Grignard reagent and prevent side reactions, such as the addition of a second Grignard molecule to the boronate ester intermediate.[12]

Workflow for Grignard-Based Synthesis:

Caption: General workflow for phenylboronic acid synthesis via Grignard reagents.

Advantages & Limitations:

| Feature | Analysis |

|---|---|

| Advantages | Robust, well-established, and utilizes readily available starting materials.[13] It is often high-yielding for simple aryl bromides. |

| Limitations | The primary drawback is poor functional group compatibility.[7] Grignard reagents are highly basic and nucleophilic, reacting with acidic protons (e.g., -OH, -NH₂, -COOH) and electrophilic groups (e.g., esters, ketones, nitriles). This often necessitates protection/deprotection steps, reducing overall efficiency.[7] Furthermore, the reaction requires strictly anhydrous conditions. |

Experimental Protocol: Synthesis of 4-Chlorophenylboronic Acid [2]

-

Grignard Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 equiv.). Add a solution of 1-bromo-4-chlorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). Once initiated, continue the dropwise addition, maintaining a gentle reflux. After addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -40 °C in a dry ice/acetone bath. Add a solution of tributyl borate (2.0 equiv.) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -35 °C.

-

Hydrolysis & Workup: After stirring at -40 °C for 160 minutes, allow the reaction to warm to room temperature.[2] Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[14][15]

Synthesis from Organolithium Reagents

Mechanism & Rationale: This route is analogous to the Grignard method but employs an organolithium reagent, which is typically more reactive.[16] The organolithium species is generated either by direct lithiation of an aromatic C-H bond (if an activating group is present) or, more commonly, through a lithium-halogen exchange reaction between an aryl halide and an alkyllithium reagent like n-butyllithium or sec-butyllithium at low temperatures.[1][11] The resulting aryllithium is then quenched with a trialkyl borate.[1]

The lithium-halogen exchange is often faster and occurs at lower temperatures than Grignard formation, which can be advantageous for certain substrates. The process involves the formation of a boronate "ate" complex, which is a tetracoordinate boron intermediate.[1][17]

Advantages & Limitations:

| Feature | Analysis |

|---|---|

| Advantages | Can be faster than Grignard reactions and allows for directed ortho-metalation strategies, providing regiochemical control not achievable with other methods. |

| Limitations | Organolithium reagents are even less functional-group-tolerant than Grignard reagents.[12] They are extremely basic, pyrophoric, and moisture-sensitive, requiring stringent handling techniques (e.g., Schlenk line or glovebox).[1] |

Part 2: Modern Transition-Metal-Catalyzed Synthesis Routes

To overcome the functional group incompatibility of classical organometallic methods, transition-metal-catalyzed borylation reactions have become the state-of-the-art. These methods offer milder reaction conditions and exceptional tolerance for a wide range of functional groups.[7]

Palladium-Catalyzed Miyaura Borylation

Mechanism & Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl (pseudo)halide (Cl, Br, I, OTf) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[18][19] The catalytic cycle is a cornerstone of modern organic chemistry and generally proceeds through three key steps:[3][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[4][5]

-

Transmetalation: A base (typically a weak one like potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.[19] The choice of a mild base is crucial to prevent subsequent Suzuki coupling of the boronate ester product with the starting aryl halide.[18][19]

-

Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the desired arylboronate ester and regenerating the Pd(0) catalyst.[20]

Catalytic Cycle of Miyaura Borylation:

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Advantages & Limitations:

| Feature | Analysis |

|---|---|

| Advantages | Excellent functional group tolerance (esters, ketones, nitriles, nitro groups are well-tolerated).[19][21] Milder reaction conditions compared to organometallic routes.[21] Can be performed as a one-pot, two-step procedure combined with a subsequent Suzuki coupling.[7] |

| Limitations | Requires a pre-functionalized aryl halide starting material. Palladium catalysts and specialized ligands can be expensive. Catalyst poisoning can be an issue with certain substrates (e.g., some sulfur-containing heterocycles). |

Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromoanisole [7][21]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 4-bromoanisole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), potassium acetate (KOAc) (1.5 equiv.), and PdCl₂(dppf) (3 mol %) to an oven-dried Schlenk flask.

-

Reaction Execution: Add anhydrous solvent (e.g., dioxane or DMSO). Seal the flask and heat the mixture at 80 °C for 8-16 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 4-methoxyphenylboronic acid pinacol ester, can often be used directly or purified further by silica gel chromatography or recrystallization.

Iridium-Catalyzed C-H Borylation

Mechanism & Rationale: A revolutionary advancement is the direct borylation of aromatic C-H bonds, which bypasses the need for pre-functionalized aryl halides.[22] Iridium-catalyzed C-H borylation has emerged as the premier method for this transformation.[22][23] The reaction is typically catalyzed by an iridium(I) complex, often generated in situ from precursors like [Ir(cod)OMe]₂ or [IrCl(COD)]₂, and a bidentate nitrogen ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[22][24][25]

The mechanism is believed to involve an Ir(III) tris-boryl intermediate.[24][25] The reaction proceeds with a regioselectivity primarily governed by sterics; the borylation occurs at the most accessible, least sterically hindered C-H bond.[23][26] This steric-directing nature is complementary to classical electrophilic aromatic substitution, which is governed by electronics.[23]

Advantages & Limitations:

| Feature | Analysis |

|---|---|

| Advantages | Atom economical, as it does not require a halogenated starting material.[22] Offers unique, sterically-controlled regioselectivity.[23][26] Broad substrate scope and high functional group tolerance. Can be performed at room temperature in some cases.[24] |

| Limitations | Regioselectivity can be poor for substrates with multiple, sterically similar C-H bonds. The iridium catalyst is expensive. Over-borylation (disubstitution) can be a side reaction. |

Experimental Protocol: Iridium-Catalyzed Borylation of Anisole [24]

-

Reaction Setup: In a glovebox, combine [IrCl(COD)]₂ (1.5 mol %), 2,2'-bipyridine (3.0 mol %), and B₂pin₂ (1.0 equiv.) in a reaction vessel.

-

Reaction Execution: Add anisole (used as the limiting reagent, 1.0 equiv.) and an inert solvent like octane or cyclohexane. Seal the vessel and heat to 80-100 °C for 16-24 hours.

-

Workup: Cool the reaction mixture. Remove the solvent under reduced pressure.

-

Purification: The resulting residue can be purified by flash column chromatography on silica gel to isolate the desired phenylboronate ester isomers. The major product will be the sterically least hindered 4-methoxyphenylboronic acid pinacol ester.

Part 3: Purification and Characterization

The purification of phenylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[27]

Purification Strategies

| Method | Description | Applicability |

| Recrystallization | A common and scalable method. Solvents like hot water, ethanol, or mixtures like ethyl acetate/hexanes are often effective.[14][15] | Best for crystalline, relatively non-polar boronic acids. |

| Acid/Base Extraction | Boronic acids are weakly acidic. They can be extracted into a basic aqueous solution (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[28] | Effective for removing non-polar impurities but may not separate closely related acidic compounds. |

| Chromatography | Silica gel chromatography can be problematic due to the acidity of silica, causing streaking or decomposition.[14][27] Neutral alumina or silica gel impregnated with boric acid can be used for boronate esters.[14][29] Reversed-phase (C18) chromatography is often more successful for polar boronic acids.[27] | Useful for small-scale purification and for separating isomers or compounds with similar polarities. |

| Derivatization | Formation of a stable, crystalline derivative, such as a diethanolamine adduct, can facilitate purification by crystallization. The pure boronic acid can be regenerated afterward.[15][27] | An excellent method for purifying "sticky" or non-crystalline boronic acids. |

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for characterizing phenylboronic acids and their esters.

-

¹H NMR: Provides information on the aromatic substitution pattern and the presence of impurities. The protons on the phenyl ring typically appear in the aromatic region (δ 7-8.5 ppm).

-

¹³C NMR: Complements the ¹H NMR data, confirming the carbon skeleton. The carbon atom attached to the boron (C-ipso) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: This is a highly diagnostic technique for boron-containing compounds.[8][9][10] Phenylboronic acids (sp² hybridized boron) typically show a broad signal around δ 28-33 ppm. Upon formation of a boronate ester or an "ate" complex (sp³ hybridized boron), the signal shifts significantly upfield to around δ 8-20 ppm.[9] This shift is a convenient way to monitor reaction progress and binding events.[8][10]

Conclusion

The synthesis of substituted phenylboronic acids has evolved from classical organometallic methods to highly sophisticated and robust transition-metal-catalyzed protocols. While Grignard and organolithium reagents remain valuable for certain applications, their limited functional group tolerance is a significant drawback. Modern palladium- and iridium-catalyzed borylations have revolutionized the field, offering unparalleled efficiency, mild conditions, and broad substrate scope. The choice of synthetic route must be guided by the specific substitution pattern desired, the functional groups present on the substrate, and considerations of cost and scale. A thorough understanding of the mechanisms, advantages, and limitations of each method, as detailed in this guide, is essential for researchers aiming to leverage these powerful building blocks in drug discovery and materials science.

References

- Kubota, K., Nishi, K., & Ito, H. (2021). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry.

- Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168.

- Zou, G., Reddy, Y. K., & Falck, J. R. (2011). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(17), 4541-4543.

- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters.

- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.

- Various Authors. (2016). How to purify boronic acids/boronate esters?.

- Barclay, E. (2018). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net.

- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Robbins, D. W., & Hartwig, J. F. (2011).

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076.

- BenchChem. (2025).

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Kuivila, H. G., & Nahabedian, K. V. (1961). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Journal of the American Chemical Society.

- Ishiyama, T., et al. (2015). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. PubMed Central.

- Dunsford, J. J., et al. (2012).

- Murphy, C. L. W. (2012).

- Various Authors. (2017).

- Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.

- Liu, Z., & Liu, L. (2019).

- Singaram, B. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal.

- Deshmukh, M. N., et al. (2005). Process for purification of boronic acid and its derivatives.

- ResearchGate. (n.d.). Catalytic mechanism for established Miyaura borylation (red) and C-O activation borylation (blue).

- Singaram, B. (2016). Synthesis of boronic esters and boronic acids using grignard reagents.

- Hitosugi, S., et al. (2014). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.

- Studer, A., & Curran, D. P. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PubMed Central.

- Alfa Chemistry. (n.d.).

- Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.

- Murphy, C. L. W., & Singaram, B. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Heterocycles, 86(1).

- Kar, A., et al. (2023).

- Wordpress. (n.d.).

- Wikipedia. (n.d.). Boronic acid. Wikipedia.

- Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis.

- D'hooghe, M., & De Kimpe, N. (2016).

- Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics.

- Various Authors. (2025). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy.

- Jendralla, H., et al. (2003). Process for the preparation of substituted phenylboronic acids.

- Becke, A. D., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)

- ResearchGate. (n.d.). Synthesis of (Azidomethyl)phenylboronic Acids.

- AMRI. (n.d.). Boronic Acid, Biaryl, Grignard & Organolithium. AMRI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. globethesis.com [globethesis.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mt.com [mt.com]

- 5. news-medical.net [news-medical.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 13. Boronic Acid, Biaryl, Grignard & Organolithium | AMRI [amri.staging.ribbitt.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Miyaura Borylation Reaction [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. academic.oup.com [academic.oup.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 28. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 29. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectroscopic Characterization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Abstract

Introduction and Molecular Structure

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a methoxy-substituted N-phenylamide. Boronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also explored for their roles as sensors and therapeutic agents. The amide linkage introduces structural rigidity and hydrogen bonding capabilities, while the methoxy group influences electronic properties and conformation.

Accurate structural elucidation via spectroscopic methods is paramount for confirming synthesis, assessing purity, and understanding the molecule's chemical behavior. This guide serves as a comprehensive reference for its characterization.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of the title compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amide proton, the methoxy protons, and the exchangeable boronic acid protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~10.2 | Singlet (broad) | 1H | NH | Amide protons are typically deshielded and appear as broad singlets due to quadrupole broadening and exchange. |

| ~8.2 | Singlet (broad) | 2H | B(OH )₂ | Boronic acid protons are acidic and exchangeable, leading to a broad, downfield signal that can disappear upon D₂O exchange. |

| ~8.0-8.2 | Multiplet | 2H | Ar-H (ortho to -C=O) | Protons on the phenylboronic acid ring, ortho to the electron-withdrawing amide group, are significantly deshielded. |

| ~7.8-7.9 | Multiplet | 1H | Ar-H (ortho to -B(OH)₂) | The proton ortho to the boronic acid group is also deshielded. |

| ~7.5-7.6 | Multiplet | 1H | Ar-H (para to -C=O) | The proton para to the amide group experiences less deshielding. |

| ~7.0-7.2 | Multiplet | 4H | Ar-H (methoxyphenyl) | Protons on the 2-methoxyphenyl ring appear in the typical aromatic region, with splitting patterns determined by their relative positions.[1][2] |

| ~3.85 | Singlet | 3H | OCH ₃ | Methoxy group protons are shielded and appear as a sharp singlet.[1] |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures the acquisition of a high-resolution spectrum, which is self-validating through the use of an internal standard and proper instrument calibration.[3][4][5][6][7]

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound.[5][6] Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar boronic acid and amide functionalities and shifts the residual water peak away from most analyte signals.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] This step is critical to prevent magnetic field distortions that degrade spectral resolution.

-

Internal Standard: Although residual solvent peaks can be used for calibration, for quantitative purposes, a known amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a crucial step for obtaining sharp, well-resolved peaks.

-

Acquisition: Set the acquisition parameters, including the number of scans (typically 16-64 for ¹H), spectral width, and relaxation delay (e.g., 1-2 seconds). Acquire the Free Induction Decay (FID).

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale to the residual DMSO peak at δ 2.50 ppm.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a higher sample concentration and more scans are typically required.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~165 | C =O | The amide carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~148 | Ar-C -OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |

| ~130-140 | Ar-C | Aromatic carbons of both rings appear in this region. The carbon attached to the boron atom (C-B) is often broad and may be difficult to observe. |

| ~110-128 | Ar-C H | Aromatic carbons bearing hydrogen atoms resonate in this range, influenced by the electronic effects of the substituents.[2] |

| ~56 | OC H₃ | The methoxy carbon is shielded relative to the aromatic carbons and appears as a sharp signal.[2] |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR but requires adjustments to account for the lower sensitivity of the ¹³C nucleus.[5][6]

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆, to enhance the signal-to-noise ratio.[5][6]

-

Instrument Setup & Shimming: Follow the same locking and shimming procedures as for ¹H NMR.

-

Acquisition: Use a standard ¹³C pulse program, often with proton decoupling to simplify the spectrum and improve signal intensity via the Nuclear Overhauser Effect (NOE). A significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

Processing: Process the data as described for ¹H NMR. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

|---|---|---|---|

| ~3300-3500 | Strong, Broad | O-H stretch | The boronic acid O-H groups are involved in hydrogen bonding, resulting in a very broad and strong absorption.[8][9] |

| ~3250 | Medium | N-H stretch | The secondary amide N-H stretch appears in this region, often overlapping with the O-H band.[10][11] |

| ~1650-1680 | Strong | C=O stretch (Amide I) | This is a highly characteristic, strong absorption for the amide carbonyl group. Its position is lowered due to conjugation.[10][12][13] |

| ~1510-1550 | Medium-Strong | N-H bend (Amide II) | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.[11][12] |

| ~1330-1400 | Strong | B-O stretch | The asymmetric stretching of the B-O bonds in the boronic acid group gives rise to a strong, characteristic band.[8][9][14] |

| ~1240 | Strong | C-O stretch (Aryl ether) | The asymmetric C-O-C stretching of the methoxy group results in a strong absorption. |

| ~1020 | Medium | C-O stretch (Aryl ether) | The symmetric C-O-C stretch of the methoxy group. |

Figure 2: General workflow for spectroscopic characterization.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol is rapid and requires no sample dilution, providing a direct measurement of the bulk material.[15][16][17][18]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum as the evanescent wave only penetrates a few microns into the sample.[18]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background and converts the data to an absorbance or transmittance spectrum. An ATR correction may be applied to make the spectrum appear more like a traditional transmission spectrum.[15]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like the title compound. It typically forms protonated molecular ions [M+H]⁺.

Predicted Mass Spectrometry Data (Positive Ion ESI)

-

Molecular Formula: C₁₄H₁₄BNO₄

-

Exact Mass: 271.1016

-

Molecular Weight: 271.08

| m/z (Predicted) | Ion | Rationale & Causality |

| 272.1089 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI spectrum. |

| 150.0560 | [C₇H₈BO₃]⁺ | A common and diagnostic fragmentation pathway for N-aryl amides is the cleavage of the amide C-N bond.[19][20][21][22] This would result in the formation of the 3-carboxy-phenylboronic acid acylium ion. |

| 124.0702 | [C₇H₁₀NO]⁺ | Cleavage of the amide C-N bond can also lead to the detection of the protonated 2-methoxyaniline fragment. |

graph "Fragmentation_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368", style=filled]; edge [color="#EA4335"];Parent [label="[M+H]⁺\nm/z = 272.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Acylium Ion\n[C₇H₈BO₃]⁺\nm/z = 150.1", fillcolor="#FBBC05", fontcolor="#202124"]; Frag2 [label="Protonated Aniline\n[C₇H₁₀NO]⁺\nm/z = 124.1", fillcolor="#34A853", fontcolor="#202124"];

Parent -> Frag1 [label="Amide C-N\nCleavage"]; Parent -> Frag2 [label="Amide C-N\nCleavage"]; }

Figure 3: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

This protocol is designed for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[23][24][25]

-

Sample Preparation: Prepare a dilute solution of the analyte. First, create a stock solution of ~1 mg/mL in a solvent like methanol or acetonitrile. Then, perform a serial dilution to a final concentration of approximately 5-10 µg/mL in a suitable ESI solvent mixture, often 50:50 acetonitrile:water with 0.1% formic acid.[24] The acid aids in protonation for positive ion mode.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or through an HPLC system.

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and optimal ion signal.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500). For HRMS, a TOF (Time-of-Flight) or Orbitrap analyzer is used.

-

Data Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula. Analyze fragment ions to corroborate the proposed structure.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (boronic acid, secondary amide, aryl ether), and high-resolution MS validates the molecular weight and elemental composition. The predicted data and detailed protocols within this guide provide a robust framework for researchers to verify the synthesis and purity of this compound, ensuring the integrity of subsequent scientific investigations.

References

-

Bruker Corporation. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Pace, C. N., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Publications. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service (PDF version). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

-

Lanthier, C. M., & Pacey, P. D. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from [Link]

-

Lima, E. L. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

-

Rospenk, M., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (2015). 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Bruker Corporation. (2019). ATR FTIR Basics. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. Retrieved from [Link]

-

Lima, E. L. S., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

-

Clinical Biochemist Reviews. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The carbonyl group in IR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic acid. PubChem. Retrieved from [Link]

-

Journal of Chemical Education. (2017). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Retrieved from [Link]

-

Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

-

Boron Molecular. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

Sources

- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. organomation.com [organomation.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. mt.com [mt.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

- 19. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. Rutgers_MS_Home [react.rutgers.edu]

- 24. uib.no [uib.no]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability Studies of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Introduction: The Critical Role of Boronic Acids in Modern Drug Development

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, serving both as versatile synthetic intermediates and as pharmacologically active agents themselves.[1][2] Their unique ability to form reversible covalent bonds has been harnessed in the design of potent enzyme inhibitors, with several boronic acid-containing drugs, such as Bortezomib and Ixazomib, gaining FDA approval for the treatment of cancers like multiple myeloma.[3][4][5] The compound of interest, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, represents a class of molecules with significant therapeutic potential. However, to unlock this potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These characteristics are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust solubility and stability studies of this compound. Grounded in established scientific principles, this document offers not only detailed experimental protocols but also the underlying rationale to empower informed decision-making throughout the development lifecycle.

I. Understanding the Physicochemical Landscape of this compound

The structure of this compound, with its combination of a boronic acid moiety, an amide linkage, and methoxy-substituted aromatic rings, presents a unique set of properties that influence its solubility and stability.

Chemical Structure:

The boronic acid group is a mild Lewis acid, and its properties can be significantly influenced by intramolecular interactions and the surrounding chemical environment.[6] The presence of the amide and methoxy groups will impact the molecule's polarity, hydrogen bonding capacity, and susceptibility to chemical degradation.

II. Solubility Assessment: A Foundation for Formulation

Aqueous solubility is a critical factor for oral and parenteral drug delivery. Poor solubility can lead to low bioavailability and limit therapeutic efficacy. The following sections outline a systematic approach to characterizing the solubility of this compound.

A. Equilibrium Solubility Determination

The equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

-

Preparation of Solutions: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of this compound to each buffered solution in sealed, inert containers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw aliquots from each container and filter them through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Equilibrium Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 25 | [Hypothetical Data] |

| 4.5 | 25 | [Hypothetical Data] |

| 6.8 | 25 | [Hypothetical Data] |

| 7.4 | 25 | [Hypothetical Data] |

| 1.2 | 37 | [Hypothetical Data] |

| 4.5 | 37 | [Hypothetical Data] |

| 6.8 | 37 | [Hypothetical Data] |

| 7.4 | 37 | [Hypothetical Data] |

B. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early discovery.

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.

-

Dispensing: Dispense the stock solution into an aqueous buffer in a microplate format.

-

Precipitation Monitoring: Monitor the formation of precipitate over time using a nephelometer, which measures light scattering. The concentration at which precipitation occurs is the kinetic solubility.

C. Solubility in Organic Solvents and Co-solvent Systems

Understanding solubility in various organic solvents is crucial for process chemistry and the development of amorphous solid dispersions. The dynamic (or synthetic) method is a reliable approach for this.[7]

Experimental Protocol: Dynamic Method

-

Sample Preparation: Prepare a biphasic sample of the boronic acid and the chosen organic solvent with a known composition.

-

Controlled Heating: Heat the mixture at a constant, slow rate with vigorous stirring.

-

Equilibrium Determination: Record the temperature at which the last solid particles disappear, resulting in a clear solution. This is the equilibrium solubility temperature for that composition.

Data Presentation: Solubility in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction, x) |

| Chloroform | 25 | [Hypothetical Data] |

| Acetone | 25 | [Hypothetical Data] |

| Methanol | 25 | [Hypothetical Data] |

| Ethyl Acetate | 25 | [Hypothetical Data] |

III. Stability Profiling: Ensuring Drug Integrity

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Boronic acids are known to be susceptible to degradation, particularly through oxidation and hydrolysis.[8] Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[9][10]

A. Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[10]

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

-

Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 70°C for a specified period.

-

Basic Hydrolysis: Reflux the compound in 0.1 M NaOH at 70°C for a specified period.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 70°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 M NaOH, 70°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂, RT | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 80°C, solid state | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Photolytic (ICH Q1B) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

B. Long-Term and Accelerated Stability Studies (ICH Q1A(R2))

Once a stable formulation is developed, formal stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life.

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

Parameters to be Monitored:

-

Appearance

-

Assay

-

Degradation products

-

Moisture content

IV. Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. Reversed-phase HPLC is the most common technique.

Logical Relationship of Analytical Method Development

Caption: Analytical Method Development and Validation.

Considerations for Boronic Acid Analysis:

-

On-column Stability: Boronic acids can sometimes exhibit on-column degradation. Careful selection of the stationary phase and mobile phase pH is crucial.[11]

-

Peak Tailing: The Lewis acidic nature of the boron atom can lead to interactions with residual silanols on silica-based columns, causing peak tailing. The use of end-capped columns or alternative stationary phases may be necessary.

-

Boroxine Formation: In solution, boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).[12] This can sometimes lead to complex chromatograms. The mobile phase composition can influence this equilibrium.

V. Conclusion and Future Directions

The systematic evaluation of solubility and stability is a non-negotiable aspect of the preclinical and clinical development of this compound. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the delivery of a safe and effective therapeutic agent. Future work should focus on the development of enabling formulations, such as amorphous solid dispersions or complexation with cyclodextrins, to address any solubility challenges identified in these initial studies. A thorough understanding of the degradation pathways will also be instrumental in designing a stable and commercially viable drug product.

VI. References

-

The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google AI Test Kitchen. Retrieved from

-

Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google AI Test Kitchen. Retrieved from

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from

-

Design and discovery of boronic acid drugs. (2025). ResearchGate. Retrieved from

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health. Retrieved from

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Institutes of Health. Retrieved from

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). ACS Publications. Retrieved from

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer. Retrieved from

-

Forced Degradation Studies. (n.d.). STEMart. Retrieved from

-

Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide. (2025). Benchchem. Retrieved from

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. Retrieved from

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Frontier of Chemical Synthesis: A Technical Guide to Sourcing and Evaluating (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery